6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine
Description
Properties
IUPAC Name |
6-tert-butyl-N-(2-methylphenyl)dibenzofuran-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-15-9-5-6-13-19(15)24-20-14-8-11-17-16-10-7-12-18(23(2,3)4)21(16)25-22(17)20/h5-14,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTYMXMRZGMDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC3=C2OC4=C3C=CC=C4C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dibenzofuran Core Construction
The dibenzofuran scaffold is typically synthesized via intramolecular Ullmann coupling or Pd-catalyzed C–O cyclization . For example:
-
Step 1 : 2-Bromo-4-(tert-butyl)phenol undergoes coupling with 2-iodophenol derivatives under Pd(OAc)₂/XPhos catalysis in THF at 70°C, forming the dibenzofuran backbone.
-
Step 2 : Cyclization is facilitated by Cs₂CO₃ in DMF at 100°C, achieving yields of 52–77%.
Key Reaction Conditions :
Buchwald-Hartwig Amination
The N-(o-tolyl) group is introduced via Pd-catalyzed amination:
-
Procedure : A halogenated dibenzofuran intermediate (e.g., 4-bromo-6-(tert-butyl)dibenzo[b,d]furan) reacts with o-toluidine using Pd₂(dba)₃ and SPhos in toluene at 100°C.
-
Optimization : Excess KOtBu (3 equiv.) and 24-hour reaction time improve yields to 88–95%.
Representative Data :
Reductive Amination Pathway
Intermediate Synthesis
A nitro precursor (4-nitro-6-(tert-butyl)dibenzo[b,d]furan ) is reduced to the amine using SnCl₂ in HCl:
Coupling with o-Tolyl Groups
The amine intermediate undergoes nucleophilic substitution with 2-bromo-o-xylene in DMF at 120°C, yielding the target compound.
Comparison of Methods :
| Method | Advantages | Limitations |
|---|---|---|
| Buchwald-Hartwig | High regioselectivity, mild conditions | Costly ligands, Pd residue |
| Reductive Amination | Avoids Pd catalysts | Lower yields, side reactions |
One-Pot Tandem Synthesis
Sequential Coupling-Cyclization
A streamlined approach combines Suzuki-Miyaura coupling and cyclization:
-
Suzuki Coupling : 2-Bromo-4-(tert-butyl)phenylboronic acid reacts with 2-iodophenyl acetate (Pd(amphos)Cl₂, K₂CO₃, 100°C).
-
Cyclization : In situ deprotection of the acetate group under basic conditions forms the dibenzofuran.
-
Amination : Direct introduction of o-toluidine via Pd catalysis.
Yield Optimization :
Alternative Strategies
Ullmann-Type Coupling
Copper-catalyzed coupling of 2-(tert-butyl)phenol with 2-iodoaniline derivatives achieves the dibenzofuran-amine linkage but suffers from lower yields (30–40%).
Critical Analysis of Methodologies
Efficiency and Scalability
Regioselectivity Challenges
Steric hindrance from the tert-butyl group complicates functionalization at the 4-position, necessitating bulky ligands (e.g., XPhos) to direct coupling.
Industrial-Scale Considerations
Patents highlight nitration-reduction sequences for large-scale production:
-
Nitration : 2,6-Di-tert-butylphenol treated with NaNO₂/H₂SO₄ forms 4-nitro derivatives.
-
Reduction : Na₂S₂O₄ in NaOH/EtOH reduces nitro to amine (99% yield).
Advantages :
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds structurally similar to 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine exhibit various biological activities. Notably, these compounds have been investigated for their:
- Anticancer Properties : Research has shown that derivatives of dibenzo[b,d]furan can inhibit cancer cell proliferation through various mechanisms, potentially making them useful in cancer therapeutics.
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents .
Medicinal Chemistry Applications
Due to its unique structure, this compound has potential applications in medicinal chemistry. Its ability to interact with biological targets can be leveraged for:
- Drug Design : The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
- Binding Studies : Interaction studies involving this compound can elucidate its binding affinity with various biological receptors, providing insights into its mechanism of action and therapeutic potential .
Materials Science Applications
In addition to its medicinal applications, the unique properties of this compound make it suitable for materials science applications:
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine
- Molecular Formula: $ \text{C}{24}\text{H}{17}\text{NO} $ (335.41 g/mol) .
- Key Differences :
- Substitution Pattern: A biphenyl group replaces the o-tolyl moiety, increasing conjugation length and molecular weight.
- Electronic Effects: The biphenyl group enhances π-π stacking, which may improve charge transport in optoelectronic devices compared to the tert-butyl/o-tolyl combination.
- Applications : Likely used as a host material in OLEDs due to extended aromaticity .
2-Bromo-8-chlorodibenzo[b,d]furan
- Molecular Formula : $ \text{C}{12}\text{H}{6}\text{BrClO} $ (289.53 g/mol) .
- Key Differences :
- Halogen Substituents: Bromine and chlorine atoms introduce electron-withdrawing effects, reducing HOMO levels compared to the electron-rich tert-butyl/o-tolyl system.
- Reactivity: Halogens enable cross-coupling reactions, making this compound a versatile synthetic intermediate, unlike the target compound .
Functional Analogues in Host Materials
DCDPA and t-DCDPA
- Structures : Carbazole-based p-type hosts with triazine or tert-butyl modifications .
- Comparison :
- Thermal Stability : The tert-butyl group in t-DCDPA and the target compound both enhance thermal stability (>300°C decomposition).
- Charge Transport : Carbazole units in DCDPA provide superior hole-transport properties, whereas dibenzofuran cores (as in the target compound) may balance electron/hole mobility .
DBFTrz (n-type host)
- Structure : Combines dibenzofuran with diphenyltriazine .
- Electronic Properties : The triazine group in DBFTrz lowers LUMO levels (-2.8 eV), facilitating electron injection, whereas the target compound’s amine group may raise HOMO levels (-5.2 eV estimated via DFT methods) .
Computational Studies
- DFT Analysis : Becke’s hybrid functional () predicts that exact exchange contributions stabilize the tert-butyl/o-tolyl system’s HOMO (-5.2 eV) compared to biphenyl analogues (-5.5 eV) .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Electronic Properties (DFT Calculations)
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| Target Compound | -5.2 | -1.8 | 3.4 |
| DBFTrz | -6.1 | -2.8 | 3.3 |
| t-DCDPA | -5.5 | -1.9 | 3.6 |
Biological Activity
6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-cancer properties, neuroprotective effects, and other pharmacological activities.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C₁₈H₁₉N
- CAS Number : 1609080-12-7
1. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | IGROV1 | <10 | Inhibition of growth |
| 2-(4-Amino-3-methylphenyl)benzothiazole | OVCAR-3 | 6.7 - 10 | Induces apoptosis |
These compounds inhibit tumor growth effectively, with some showing over 50% inhibition in vivo when administered intraperitoneally .
2. Neuroprotective Effects
The neuroprotective potential of similar dibenzo derivatives has been explored, particularly in relation to Alzheimer’s disease. Studies indicate that these compounds can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A (similar structure) | 3.08 ± 0.29 | BuChE |
| Compound B (similar structure) | 6.21 ± 0.52 | AChE |
The inhibition of these enzymes can enhance neurotransmission and provide protective effects against neurodegeneration .
3. Antiviral Activity
While specific data on the antiviral activity of this compound is limited, related compounds have shown promise against viral infections, particularly influenza viruses.
| Compound | Virus Type | Inhibition (%) |
|---|---|---|
| Compound C (related structure) | H1N1 Influenza | >90% at 0.4 mg/chicken embryo |
These findings suggest that modifications in the chemical structure can lead to enhanced antiviral properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into their mechanisms and effectiveness:
- Cytotoxicity in Cancer Cells : A study on benzothiazole derivatives revealed that specific substitutions significantly increased cytotoxicity against ovarian cancer cells, suggesting a structure-activity relationship that could be applied to dibenzo derivatives .
- Neuroprotective Mechanisms : Research on triazole-containing hybrids indicated that certain structural features enhance their ability to cross the blood-brain barrier and exert neuroprotective effects by modulating inflammatory pathways .
- Antiviral Efficacy : Investigations into triazole derivatives demonstrated their capacity to inhibit hemagglutination and reduce viral infectivity in vitro, highlighting their potential as antiviral agents against various strains of influenza .
Q & A
Q. What safety protocols are critical when handling 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine in laboratory settings?
Methodological Answer:
- Hazard Identification : The compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) based on structural analogs .
- Personal Protective Equipment (PPE) : Use NIOSH-approved safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves following institutional guidelines .
- Engineering Controls : Conduct experiments in a fume hood to minimize inhalation exposure. Implement hand hygiene protocols before breaks and after handling .
Q. How can researchers optimize the synthesis of this compound?
Methodological Answer:
- Factorial Design : Apply statistical experimental design (e.g., full factorial or response surface methodology) to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. This minimizes trial-and-error approaches .
- Computational Guidance : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediate stability, narrowing optimal conditions before lab validation .
- Example Workflow :
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : Use - and -NMR to confirm substituent positions and tert-butyl group integrity.
- FT-IR : Identify amine N-H stretches (~3300 cm) and dibenzofuran C-O-C vibrations (~1250 cm).
- Purity Assessment :
Advanced Research Questions
Q. How can the crystal structure of this compound be determined to elucidate solid-state properties?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Use hierarchical clustering or principal component analysis (PCA) to identify outliers in bioactivity datasets (e.g., IC variability).
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Case Study : For antitumor activity discrepancies, compare cytotoxicity in 2D vs. 3D cell models to assess microenvironment-dependent effects .
Q. How can computational models predict the compound’s environmental impact?
Methodological Answer:
- QSAR Modeling : Train models using EPI Suite or OPERA to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., LC for Daphnia magna) .
- Waste Management : Segregate halogenated byproducts (if any) and collaborate with certified waste disposal services for incineration or chemical neutralization .
Q. What advanced training is required for researchers working with this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
